molecular formula C11H7BrF3NO2 B1414432 Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate CAS No. 1805250-49-0

Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate

Cat. No.: B1414432
CAS No.: 1805250-49-0
M. Wt: 322.08 g/mol
InChI Key: NAEVLDVNDQBVRT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable benzoate precursor, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step usually involves esterification to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

    Oxidation Reactions: The benzoate ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity.

Comparison with Similar Compounds

    Ethyl 4-bromo-2-cyano-5-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 4-bromo-2-cyano-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    Ethyl 4-bromo-2-cyano-5-nitrobenzoate: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-4-8(11(13,14)15)9(12)3-6(7)5-16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEVLDVNDQBVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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